2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfonamide group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methylphenyl)methanesulfonamido-1,2,4-triazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE
- **2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenylacetamide moiety, in particular, may enhance its interaction with biological targets, making it a compound of interest in pharmaceutical research.
Properties
Molecular Formula |
C21H25N5O3S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H25N5O3S2/c1-4-25-19(14-26(31(3,28)29)18-12-10-16(2)11-13-18)23-24-21(25)30-15-20(27)22-17-8-6-5-7-9-17/h5-13H,4,14-15H2,1-3H3,(H,22,27) |
InChI Key |
VHTBPYJPSMJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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